molecular formula C18H13NO B14166687 10-Phenylphenoxazine CAS No. 37832-25-0

10-Phenylphenoxazine

Cat. No.: B14166687
CAS No.: 37832-25-0
M. Wt: 259.3 g/mol
InChI Key: LAVLDGSVWFEKJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Phenylphenoxazine typically involves the reaction of phenoxazine with phenyl groups under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

10-Phenylphenoxazine undergoes various types of chemical reactions, including:

Common conditions for these reactions include room temperature and the presence of catalysts or specific solvents. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 10-Phenylphenoxazine involves its ability to act as a photoredox catalyst. It facilitates the reduction of carbon-halogen bonds by trapping carbon-centered radical intermediates with a mild hydrogen atom donor . This process involves the transfer of electrons and the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

Biological Activity

10-Phenylphenoxazine is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including photoredox catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C18H13NOC_{18}H_{13}NO and a unique phenoxazine core structure. Its structural features contribute to its electronic properties, making it a candidate for various biological applications.

Biological Activities

1. Photoredox Catalysis
this compound exhibits strong reducing properties, making it an effective metal-free photoredox catalyst. It has been demonstrated to facilitate organocatalyzed atom transfer radical polymerization (O-ATRP), where it shows favorable performance due to its planar structure and low reorganization energy during electron transfer processes .

2. Anticancer Activity
Research indicates that phenoxazine derivatives, including this compound, possess significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

3. Antimicrobial Properties
this compound has shown antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes and interfere with cellular processes .

4. Neuroprotective Effects
Similar to other phenothiazine derivatives, this compound may exhibit neuroprotective effects, potentially through the inhibition of dopaminergic receptor activity and modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Photoredox CatalysisStrong reducing agent for O-ATRP
AnticancerInduces apoptosis and inhibits proliferation
AntimicrobialDisrupts microbial membranes
NeuroprotectiveInhibits dopaminergic receptors; reduces oxidative stress

Case Studies

Case Study 1: O-ATRP Performance
In a study evaluating the performance of this compound as a photoredox catalyst, it was found to achieve high monomer conversion rates in polymerization reactions. The compound demonstrated superior efficiency compared to traditional metal catalysts due to its favorable electronic properties and structural stability .

Case Study 2: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines treated with this compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-phenylphenoxazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via metal-free protocols, such as Buchwald-Hartwig amination or Ullmann coupling. Reaction parameters (temperature, catalyst loading, solvent polarity) must be systematically varied to optimize yield. For example, using toluene as a solvent at 110°C with Pd(OAc)₂ as a catalyst achieves ~75% yield . Characterization via 1H^1H-NMR and HPLC ensures purity (>98%), with spectral data cross-referenced against literature .

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

  • Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (e.g., λₐᵦₛ ≈ 350 nm in THF), while cyclic voltammetry measures redox potentials (e.g., E1/2=1.03V vs SCEE_{1/2} = -1.03 \, \text{V vs SCE}) . Density functional theory (DFT) calculations using the 6-311+G basis set model geometric reorganization energies and validate experimental reduction potentials. NMR (1H^1H, 13C^{13}C) resolves substituent effects on aromatic protons .

Q. How does this compound’s stability vary under different storage conditions (light, temperature, solvent)?

  • Methodological Answer : Accelerated stability studies involve storing samples in amber vials at 4°C, 25°C, and 40°C for 30 days. Degradation is monitored via HPLC to track impurity formation. Light sensitivity is tested using UV exposure (254 nm) for 24 hours. Data show <5% decomposition in anhydrous DCM at 4°C, but >20% degradation in DMSO under UV .

Advanced Research Questions

Q. What mechanistic role does this compound play in photoredox organocatalysis, and how do substituents modulate its catalytic activity?

  • Methodological Answer : In organocatalyzed atom transfer radical polymerization (O-ATRP), this compound acts as a photoredox catalyst by cycling between ground (1PC), excited (3PC*), and oxidized (2PC•+) states. Substituents (e.g., electron-withdrawing groups) lower reduction potentials (ΔE1/20.15V\Delta E_{1/2} \approx -0.15 \, \text{V}), enhancing electron transfer kinetics. Transient absorption spectroscopy tracks excited-state lifetimes (~50 ns), correlating with polymerization efficiency .

Q. How can computational models resolve contradictions in experimental redox potentials reported for this compound derivatives?

  • Methodological Answer : Discrepancies in redox potentials arise from solvent effects and basis set limitations. Using the 6-311+G basis set (vs. 6-31+G) improves accuracy by 0.1–0.2 V. Solvent parameters (e.g., dielectric constant of THF) are incorporated via the conductor-like polarizable continuum model (CPCM). Benchmarking against experimental cyclic voltammetry data reduces errors to <5% .

Q. What experimental designs are critical for comparing this compound’s catalytic performance against structurally analogous compounds (e.g., phenothiazines)?

  • Methodological Answer : Controlled studies require matched reaction conditions (light intensity, monomer concentration, solvent). Key metrics include polymerization rate (kpk_p), dispersity (Đ), and end-group fidelity. For example, this compound achieves Đ = 1.12 in methyl methacrylate polymerization, outperforming phenothiazine (Đ = 1.35) due to lower reorganization energy (λ=0.8eV\lambda = 0.8 \, \text{eV}) .

Q. How do steric and electronic effects of the phenyl substituent influence this compound’s photophysical properties?

  • Methodological Answer : Hammett plots correlate substituent σ-values with emission wavelengths (λem\lambda_{\text{em}}). Para-substituted electron-donating groups (e.g., -OMe) redshift λem\lambda_{\text{em}} by 15 nm, while electron-withdrawing groups (-NO₂) blueshift it. X-ray crystallography reveals planar geometry (dihedral angle <10°), minimizing steric hindrance and maximizing conjugation .

Q. Guidelines for Further Research

  • Contradiction Analysis : When conflicting data arise (e.g., redox potentials), replicate experiments under standardized conditions and validate with hybrid DFT/MD simulations .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines: disclose raw data in supplements, cite original synthesis protocols, and avoid redundant methodological descriptions .
  • Phenomenological Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, e.g., exploring this compound’s applications in CO₂ reduction .

Properties

IUPAC Name

10-phenylphenoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLDGSVWFEKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315164
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-25-0
Record name 10-Phenylphenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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